
Rhodium;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium;thulium is a compound that combines the unique properties of rhodium and thulium. Rhodium is a rare, silvery-white, hard, and corrosion-resistant metal that belongs to the platinum group of metals. It is known for its high reflectance and is often used in catalytic converters, jewelry, and as a catalyst in various chemical reactions. Thulium, on the other hand, is a rare-earth element with the atomic number 69. It is a member of the lanthanide series and is known for its use in portable X-ray devices and solid-state lasers due to its unique optical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of rhodium;thulium compounds typically involves the reduction of rhodium and thulium salts. One common method is the co-precipitation of rhodium and thulium hydroxides from their respective nitrate solutions, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions often include temperatures ranging from 500°C to 800°C and a hydrogen atmosphere to ensure complete reduction of the metal salts to their metallic forms .
Industrial Production Methods
Industrial production of this compound compounds may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the resulting compound, making them suitable for high-tech applications such as in electronics and catalysis .
Análisis De Reacciones Químicas
Types of Reactions
Rhodium;thulium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound compounds can be oxidized to form oxides. For example, exposure to oxygen at high temperatures can lead to the formation of rhodium oxide and thulium oxide.
Reduction: These compounds can be reduced back to their metallic forms using reducing agents such as hydrogen gas.
Substitution: This compound compounds can participate in substitution reactions where ligands attached to the metals are replaced by other ligands
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas at elevated temperatures (500°C to 800°C).
Substitution: Various ligands such as halides, phosphines, or amines under mild to moderate conditions
Major Products Formed
Oxides: Rhodium oxide and thulium oxide.
Reduced Metals: Metallic rhodium and thulium.
Substituted Complexes: Various rhodium and thulium complexes with different ligands
Aplicaciones Científicas De Investigación
Rhodium;thulium compounds have a wide range of scientific research applications due to their unique properties.
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Biology: Investigated for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).
Medicine: Studied for their potential use in cancer therapy due to their ability to interact with DNA and other biomolecules.
Industry: Used in the production of high-performance materials, electronics, and as components in solid-state lasers
Mecanismo De Acción
The mechanism of action of rhodium;thulium compounds varies depending on their application. In catalysis, rhodium acts as the active site for the reaction, facilitating the conversion of reactants to products. Thulium, with its unique optical properties, can enhance the efficiency of certain reactions by providing additional energy through photon absorption and emission.
In biological applications, this compound compounds can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This makes them potential candidates for cancer therapy .
Comparación Con Compuestos Similares
Rhodium;thulium compounds can be compared with other similar compounds such as:
Rhodium;erbium: Similar to this compound but with erbium instead of thulium. Erbium is also a lanthanide with unique optical properties.
Rhodium;ytterbium: Another lanthanide-rhodium compound with ytterbium, known for its use in high-performance materials.
Rhodium;holmium: Combines rhodium with holmium, another lanthanide with unique magnetic properties .
This compound stands out due to the specific optical and catalytic properties imparted by thulium, making it particularly useful in applications requiring high precision and efficiency.
Propiedades
Número CAS |
12138-02-2 |
|---|---|
Fórmula molecular |
Rh2Tm |
Peso molecular |
374.7452 g/mol |
Nombre IUPAC |
rhodium;thulium |
InChI |
InChI=1S/2Rh.Tm |
Clave InChI |
PXDICTREHQWTBS-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Rh].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


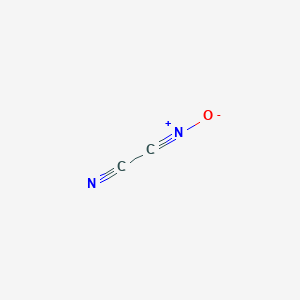
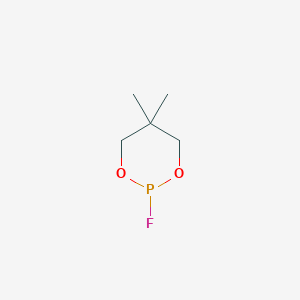

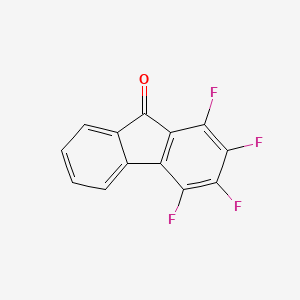
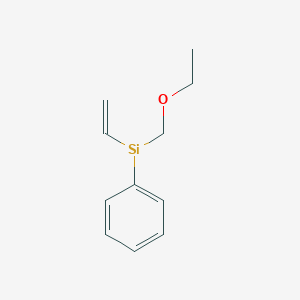

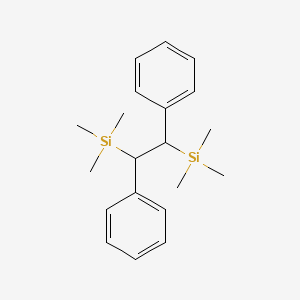
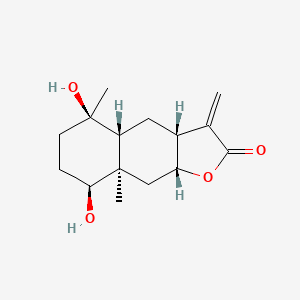




![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
